molecular formula C10H13NO3 B13222343 1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid

1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13222343
M. Wt: 195.21 g/mol
InChI Key: HEXDBMHXKNLQOA-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

The synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of reagents such as cyclopentanone, hydroxylamine, and acetic anhydride. The reaction conditions often include heating and the use of a catalyst to facilitate the cyclization process. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction may produce oxazole alcohols.

Scientific Research Applications

1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for developing new chemical entities.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid: This compound has a cyclopropane ring instead of a cyclopentane ring, leading to differences in reactivity and stability.

    1-(3-Methyl-1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid: The presence of a cyclobutane ring in this compound results in distinct chemical properties compared to the cyclopentane derivative.

    Oxazole derivatives: Other oxazole derivatives with different substituents on the oxazole ring can exhibit varying biological activities and chemical reactivity.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-7-6-8(14-11-7)10(9(12)13)4-2-3-5-10/h6H,2-5H2,1H3,(H,12,13)

InChI Key

HEXDBMHXKNLQOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2(CCCC2)C(=O)O

Origin of Product

United States

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